molecular formula C8H11BrN2O B6302451 5-Bromo-2-(dimethylamino)-3-methoxypyridine CAS No. 2432848-48-9

5-Bromo-2-(dimethylamino)-3-methoxypyridine

Cat. No.: B6302451
CAS No.: 2432848-48-9
M. Wt: 231.09 g/mol
InChI Key: MRHYILZZPGVJSH-UHFFFAOYSA-N
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Description

Context within Poly-substituted Pyridine (B92270) Chemistry

The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, frequently found in therapeutic molecules, agrochemicals, and natural products. nih.govnih.gov The synthesis of highly substituted pyridine motifs, however, remains a significant challenge in organic chemistry. nih.govnih.gov Simple functionalization reactions on an unsubstituted pyridine often lead to mixtures of regioisomers or over-functionalized products. nih.gov Therefore, developing methods for the controlled and stepwise installation of substituents onto the pyridine core is a key area of research. nih.gov

5-Bromo-2-(dimethylamino)-3-methoxypyridine serves as a prime example of a polysubstituted pyridine, incorporating three distinct functional groups at specific positions. Such highly decorated pyridines are of great interest as they offer multiple points for further chemical modification, acting as versatile building blocks for the synthesis of more complex molecular architectures. The strategic placement of bromo, amino, and alkoxy groups provides a rich platform for a variety of chemical transformations.

Significance of Brominated, Aminated, and Alkoxylated Pyridine Scaffolds in Organic Synthesis

Brominated Pyridine Scaffolds: The presence of a bromine atom on the pyridine ring is of paramount importance for constructing more complex molecules. Brominated heterocycles are highly effective coupling partners in a wide array of palladium-catalyzed cross-coupling reactions. acs.org These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Key examples include:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds. acs.org

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

The reactivity of bromo-pyridines in these reactions is well-established, with the general order of halide reactivity being I > Br > Cl. nih.govresearchgate.net This makes the bromo group an excellent and reliable synthetic handle for late-stage functionalization, allowing for the introduction of diverse aryl, alkyl, or amino substituents.

Aminated Pyridine Scaffolds: The aminopyridine motif is a privileged structure found in numerous biologically active compounds and FDA-approved drugs. nih.govnih.govresearchgate.net The amino group can participate in hydrogen bonding, act as a basic center, and serve as a point for further derivatization. In synthetic chemistry, amino groups, particularly dialkylamino groups, are strong activating, electron-donating groups that can influence the regioselectivity of subsequent reactions on the pyridine ring. While direct amination of pyridines can be challenging, the presence of an amino group in a pre-formed scaffold is highly advantageous for medicinal chemistry programs. galchimia.comnih.gov

Alkoxylated Pyridine Scaffolds: Alkoxy groups, such as the methoxy (B1213986) group in the target compound, are also significant modifiers of the pyridine ring's properties. As a strong electron-donating group through resonance, the methoxy group increases the electron density of the ring, making it more susceptible to certain types of reactions. pearson.com Its position can help direct incoming substituents. Furthermore, the methoxy group can be cleaved under specific conditions to reveal a hydroxyl group, providing another avenue for functionalization or to act as a crucial interaction point in a biologically active molecule. acs.org

The integration of these three functionalities in this compound results in a highly versatile and sought-after building block for the synthesis of complex, high-value molecules in the pharmaceutical and materials science sectors.

Structural and Electronic Considerations for this compound

The specific arrangement of substituents in this compound dictates its physical and chemical properties. A detailed analysis of its structure and the electronic effects of its functional groups is crucial for predicting its reactivity.

Structural Properties: The molecule consists of a central pyridine ring, which is an aromatic six-membered heterocycle. The substituents—a bromine atom at position C5, a dimethylamino group at C2, and a methoxy group at C3—introduce specific geometric features. Based on crystal structures of similar compounds, the pyridine ring is expected to be largely planar. nih.govnih.gov The dimethylamino group's nitrogen atom is likely sp2 hybridized and nearly coplanar with the ring, allowing for efficient π-donation into the pyridine system. iucr.org Similarly, the methoxy group's oxygen atom is also sp2 hybridized and tends to be coplanar with the ring to maximize resonance donation. iucr.org

Interactive Table: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC8H11BrN2O
Molecular Weight231.09 g/mol
Appearance(Predicted) Off-white to yellow solid/oil
Boiling Point(Predicted) >200 °C (decomposes)
SolubilitySoluble in organic solvents like Dichloromethane, Chloroform, Ethyl Acetate (B1210297)

Electronic Properties: The reactivity of the pyridine ring is governed by the interplay of the electron-withdrawing nitrogen atom and the electronic effects of the three substituents.

Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon and acts as an electron sink, making the pyridine ring electron-deficient compared to benzene. This deactivates the ring towards electrophilic aromatic substitution, particularly at the C2, C4, and C6 positions.

Dimethylamino Group (-N(CH₃)₂): Located at C2, this is a very strong activating group. It donates electron density into the ring via the resonance effect (+M effect), which strongly overrides its weaker inductive electron-withdrawal (-I effect).

Methoxy Group (-OCH₃): Positioned at C3, this is also a strong activating group that donates electron density through resonance (+M effect).

The combined effect of the powerful electron-donating dimethylamino and methoxy groups at the C2 and C3 positions significantly increases the electron density of the pyridine ring, counteracting the inherent electron deficiency caused by the ring nitrogen. This enhanced electron density makes the ring more susceptible to certain electrophilic attacks than a typical pyridine. The C4 and C6 positions are particularly activated. Crucially, the C5 bromine atom remains an excellent leaving group for transition metal-catalyzed cross-coupling reactions, which is the primary mode of reactivity for this compound in synthetic applications.

Interactive Table: Summary of Substituent Electronic Effects

SubstituentPositionInductive Effect (-I)Resonance Effect (+M)Overall Effect on Ring
-N(CH₃)₂C2Weakly WithdrawingStrongly DonatingStrongly Activating
-OCH₃C3WithdrawingStrongly DonatingActivating
-BrC5Strongly WithdrawingWeakly DonatingDeactivating
Ring NitrogenN1Strongly Withdrawing-Strongly Deactivating

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-methoxy-N,N-dimethylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-11(2)8-7(12-3)4-6(9)5-10-8/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHYILZZPGVJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 5-Bromo-2-(dimethylamino)-3-methoxypyridine

Retrosynthetic analysis is a problem-solving technique in organic synthesis for transforming a target molecule into simpler, readily available starting materials. lakotalakes.com For this compound, the key disconnections are the carbon-bromine and carbon-nitrogen bonds.

A primary retrosynthetic disconnection breaks the C5-Br bond, suggesting an electrophilic bromination of the precursor 2-(dimethylamino)-3-methoxypyridine. This is a plausible final step as the existing dimethylamino and methoxy (B1213986) groups are electron-donating and will activate the pyridine (B92270) ring towards electrophilic substitution, directing the incoming electrophile to the C5 position.

Another logical disconnection is at the C2-N bond of the dimethylamino group. This points towards a nucleophilic aromatic substitution (SNAr) reaction. A suitable precursor would be a pyridine ring with a leaving group at the C2 position, such as 2-chloro- or 2-bromo-5-bromo-3-methoxypyridine, which would react with dimethylamine (B145610).

A less direct, multi-step approach could involve the construction of the pyridine ring itself from acyclic precursors, although this is generally more complex for this specific substitution pattern. advancechemjournal.comnih.gov

Direct Bromination Approaches on Pyridine Precursors

The direct introduction of a bromine atom onto a pre-substituted pyridine ring is a common and effective strategy. The success of this approach hinges on the directing effects of the substituents already present on the ring.

Regioselective Bromination of 2-(dimethylamino)-3-methoxypyridine

The precursor, 2-(dimethylamino)-3-methoxypyridine, is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups. The dimethylamino group at the 2-position and the methoxy group at the 3-position work in concert to direct incoming electrophiles, such as a bromonium ion, to the C5 position. This high degree of regioselectivity is a key advantage of this synthetic route.

Utilizing N-Bromosuccinimide (NBS) and other Brominating Reagents

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of aromatic and heteroaromatic compounds. researchgate.netwikipedia.org It serves as a source of electrophilic bromine and is often preferred over molecular bromine (Br₂) due to its milder nature, which can help to prevent over-bromination and the formation of side products. researchgate.net The reaction with NBS is typically carried out in a suitable solvent, such as acetonitrile (B52724) or a chlorinated solvent, and often proceeds at room temperature. researchgate.net The use of NBS for the bromination of activated pyridines generally leads to monobrominated derivatives in high yields. researchgate.net Other brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also be employed. google.com

ReagentTypical ConditionsOutcome
N-Bromosuccinimide (NBS)Acetonitrile, Room TemperatureRegioselective bromination at the C5 position
Bromine (Br₂)Acetic AcidCan be less selective, potentially leading to multiple brominations
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)Various solventsEffective for bromination of pyridine derivatives google.com

Introduction of the Dimethylamino Moiety

The installation of the dimethylamino group is another critical step in the synthesis. This can be achieved through various methods, with nucleophilic aromatic substitution being a prominent approach.

Nucleophilic Aromatic Substitution (SNAr) with Dimethylamine

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing amines onto electron-deficient aromatic rings. mdpi.com In this strategy, a precursor such as 2,5-dibromo-3-methoxypyridine or 2-chloro-5-bromo-3-methoxypyridine is treated with dimethylamine. The dimethylamine acts as a nucleophile, attacking the C2 position and displacing the halide leaving group. The electron-withdrawing nature of the bromine atom at C5 and the pyridine ring nitrogen facilitate this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). These reactions often require elevated temperatures to proceed efficiently. thieme-connect.de

SubstrateReagentProduct
2,5-Dibromo-3-methoxypyridineDimethylamineThis compound
2-Chloro-5-bromo-3-methoxypyridineDimethylamineThis compound

Amination through Reductive Processes (e.g., nitro-to-amino, followed by methylation)

An alternative, though more lengthy, pathway involves the reduction of a nitro group followed by methylation. nih.gov This sequence would commence with a precursor like 5-bromo-3-methoxy-2-nitropyridine.

The initial step is the reduction of the nitro group to a primary amine (-NH₂). This transformation can be accomplished using a variety of reducing agents, including metal catalysts such as palladium on carbon (Pd/C) with hydrogen gas, or reagents like tin(II) chloride (SnCl₂) in an acidic medium.

Challenges in Regioselective Amination at the 2-Position

The introduction of an amino group at the C2-position of a pyridine ring is a common transformation, often achieved via nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halide. However, achieving high regioselectivity in polysubstituted pyridines presents a significant challenge. researchgate.net The inherent electronic properties of the pyridine ring render the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack. The presence of other substituents can modulate this reactivity, either enhancing or hindering substitution at a specific position.

In the context of synthesizing this compound, a key step would involve the amination of a precursor like 5-bromo-2-chloro-3-methoxypyridine. The primary challenges in this step are:

Directing Effects of Existing Substituents: The 3-methoxy group, being an electron-donating group, can decrease the electrophilicity of the adjacent C2 position, potentially slowing down the desired substitution reaction. Conversely, the electron-withdrawing nature of the bromine at C5 and the ring nitrogen work in concert to activate the ring for nucleophilic attack. The interplay of these electronic effects determines the ultimate feasibility and rate of the reaction.

Competitive Reactions: Depending on the starting material, amination might occur at other positions if suitable leaving groups are present. For instance, if a 3,5-dibromo-2-methoxypyridine were used, competition between substitution at C3 and C5 could arise, although substitution at the positions activated by the ring nitrogen (ortho/para) is generally favored.

Steric Hindrance: The methoxy group at the C3-position can sterically hinder the approach of the dimethylamine nucleophile to the C2-position, potentially requiring more forcing reaction conditions (e.g., higher temperatures), which could lead to undesired side reactions or decomposition.

While methods for the direct C-H amination of pyridines exist, they often show selectivity for the α-position (C2). researchgate.netchemrxiv.org However, these methods must contend with the electronic influence of the existing bromo and methoxy substituents. The development of reagents and conditions that can overcome these challenges to achieve exclusive amination at the C2 position is a critical aspect of the synthetic design. chemrxiv.org

Introduction of the Methoxy Moiety

A common and effective method for introducing a methoxy group onto an aromatic ring is the SNAr reaction, displacing a halide or other suitable leaving group with a methoxide (B1231860) source, such as sodium methoxide (NaOMe). nih.gov For the synthesis of this compound, this strategy would typically involve a precursor bearing a leaving group at the C3 position.

However, it is often more practical to introduce the methoxy group before the dimethylamino group. For example, the reaction of 2,5-dibromopyridine with sodium hydroxide (B78521) in methanol can produce 5-bromo-2-methoxypyridine with high yield. chemicalbook.com Similarly, starting with a molecule like 5-bromo-2-chloro-3-nitropyridine (B118568), the C2-chloro group can be selectively displaced by methoxide to yield 5-bromo-2-methoxy-3-nitropyridine. chemicalbook.com The nitro group can then be reduced to an amine and subsequently converted to the target compound. The general procedure involves treating the halo-pyridine with a solution of sodium methoxide in methanol, often with initial cooling followed by stirring at room temperature for several hours. chemicalbook.com

The success of the SNAr reaction is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the presence of electron-withdrawing groups that stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. nih.gov

An alternative pathway involves the synthesis of a pyridin-3-ol intermediate, followed by O-methylation to form the methoxy ether. This approach requires the synthesis of a precursor such as 5-bromo-2-(dimethylamino)pyridin-3-ol. The methylation of the hydroxyl group can then be accomplished using standard reagents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH, K2CO3) to deprotonate the hydroxyl group, forming a more nucleophilic pyridinolate anion.

This strategy's viability hinges on the ability to selectively synthesize the required pyridinol precursor and the need to avoid competitive N-methylation of the pyridine ring or the dimethylamino group, although the latter is already fully alkylated. The conditions for O-methylation must be chosen carefully to ensure high selectivity for the desired product.

When a pyridine ring contains multiple potential leaving groups, the regioselectivity of methoxylation becomes a critical consideration. The position of nucleophilic attack is governed by the electronic stabilization of the intermediate. In pyridines, the C2 and C6 positions are most activated towards nucleophilic attack, followed by the C4 position.

Studies on methyl 2,6-dichloropyridine-3-carboxylate have shown that the regioselectivity of methoxide substitution can be highly dependent on the reaction solvent. pharm.or.jp This highlights the subtle balance of factors that can be exploited to control the outcome of the reaction.

Table 1: Influence of Solvent on Regioselectivity of Methoxylation of Methyl 2,6-difluoropyridine-3-carboxylate pharm.or.jp

SolventTemperature (°C)Ratio of 2-methoxy : 6-methoxy product
CH2Cl2578 : 22
THF577 : 23
MeOH545 : 55
DMF516 : 84 (with significant disubstitution)

This data illustrates that less polar solvents favor substitution at the C2 position, while polar, protic (MeOH) or polar, aprotic (DMF) solvents can shift the selectivity towards the C6 position. pharm.or.jp Such regiochemical control is crucial when designing a synthesis for a specific isomer like this compound.

Convergent and Linear Synthesis Pathways for the Compound

The construction of a multi-substituted molecule like this compound can be approached through either a linear or a convergent strategy. wikipedia.orguniurb.it

Linear Synthesis: This approach involves the sequential modification of a starting material in a step-by-step fashion. A hypothetical linear synthesis could start from a simple substituted pyridine, introducing the bromo, methoxy, and dimethylamino groups one after another. For example:

Start with 2-amino-3-methylpyridine.

Brominate at the 5-position.

Convert the 3-methyl group to a 3-hydroxyl group, followed by O-methylation.

Convert the 2-amino group to the 2-dimethylamino group.

Convergent Synthesis: This strategy involves preparing key fragments of the target molecule separately and then combining them in the final stages. wikipedia.orguniurb.it For a substituted pyridine, a convergent approach could involve a multicomponent reaction where acyclic precursors are combined to form the fully substituted pyridine ring in a single step. researchgate.netnih.gov For instance, a variation of the Bohlmann-Rahtz pyridine synthesis could potentially be adapted, where fragments containing the required bromo, methoxy, and dimethylamino precursors are condensed to build the heterocyclic core. beilstein-journals.org

Table 2: Theoretical Yield Comparison of Linear vs. Convergent Synthesis

Synthesis TypeNumber of Steps (Longest Chain)Assumed Yield per StepOverall Yield
Linear685%(0.85)6 = 37.7%
Convergent385%(0.85)3 = 61.4%

Optimization of Reaction Conditions and Yields in Multi-step Syntheses

Key parameters for optimization include:

Catalyst and Solvent: The choice of catalyst and solvent can dramatically affect reaction rates and selectivity. For example, palladium-catalyzed coupling reactions are often used to form C-N bonds in amination steps, and screening different palladium catalysts and ligands is standard practice to find the optimal system. mdpi.com As seen in the methoxylation example, the solvent can also dictate regioselectivity. pharm.or.jp

Temperature and Reaction Time: These two parameters are often linked. Higher temperatures can increase reaction rates but may also promote side reactions or decomposition. Microwave-assisted synthesis has emerged as a powerful tool, often allowing for rapid heating that can significantly reduce reaction times and, in some cases, improve yields and selectivity compared to conventional heating. beilstein-journals.orgacs.org

Stoichiometry and Concentration: The ratio of reactants can be crucial. Using a slight excess of one reagent can drive a reaction to completion but may complicate purification. The concentration of the reaction mixture can also influence reaction rates and outcomes.

Solvent Effects and Temperature Control

The choice of solvent and the regulation of temperature are paramount in directing the regioselectivity and efficiency of amination reactions on the pyridine ring. In nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents like N,N-dimethylformamide (DMF) are often effective. For instance, the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide in DMF or methanol (MeOH) was found to be highly regioselective. pharm.or.jp The choice of solvent can significantly alter the position of substitution on the pyridine ring. pharm.or.jp

Temperature control is equally critical. Amination reactions on halopyridines often require elevated temperatures to proceed at a reasonable rate. A base-promoted selective amination of polyhalogenated pyridines using water as a solvent was successfully conducted at 140 °C. acs.org In contrast, some related substitutions, such as the methoxylation of 5-bromo-2-chloro-3-nitropyridine, can be initiated at 0 °C and then allowed to proceed to completion at room temperature, demonstrating that the optimal temperature is highly substrate-dependent. chemicalbook.com The synthesis of 2-amino-3-cyanopyridine derivatives showed a clear temperature dependency, with yields increasing from 20% at 40 °C to an optimal yield at 80 °C. nih.gov

Table 1: Solvent and Temperature Effects in Analogous Pyridine Functionalization Reactions

Precursor/Substrate Reagent/Nucleophile Solvent Temperature (°C) Observation Reference
Polyhalogenated Pyridines Various Amines Water (H₂O) 140 Water identified as the optimal medium for amination. acs.org
Methyl 2,6-dichloropyridine-3-carboxylate Methylamine N,N-dimethylformamide (DMF) 5 Choice of solvent was important for regioselective substitution. pharm.or.jp
5-bromo-2-chloro-3-nitropyridine Sodium Methoxide Methanol (MeOH) 0 to Room Temp. High yield (98%) achieved with controlled temperature increase. chemicalbook.com
Enaminone / Malononitrile Benzylamine Solvent-free 80 Yield was highly temperature-dependent, optimal at 80°C. nih.gov
2-bromo-6-methyl pyridine Cyclohexane-1,2-diamine Toluene 80 Effective for Buchwald-Hartwig amination. chemspider.com

Catalyst Systems and Reagent Stoichiometry

The formation of the C-N bond in this compound can be achieved either without a catalyst through an SNAr mechanism or, more commonly, with the aid of a transition metal catalyst. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction widely used for this purpose. wikipedia.orglibretexts.org

These catalyst systems typically consist of a palladium precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂, and a sterically hindered phosphine (B1218219) ligand, like (±)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or XPhos. chemspider.comwikipedia.org A strong base, most commonly sodium tert-butoxide (NaOtBu), is essential for the catalytic cycle. chemspider.comwikipedia.orgnih.gov The choice of ligand is crucial and can be tailored to the specific amine and aryl halide partners. libretexts.org For example, the amination of 2-bromopyridines with volatile amines has been successfully developed using these systems. researchgate.net

Reagent stoichiometry is a key parameter for maximizing yield and minimizing side products. In a typical Buchwald-Hartwig reaction, the aryl bromide is the limiting reagent. The amine is often used in a slight excess (e.g., 1.1 to 1.5 equivalents), while the base is used in a greater excess (e.g., 1.4 to 2.5 equivalents). The palladium catalyst and ligand are used in small, catalytic amounts, typically ranging from 0.1 to 5 mol%.

Table 2: Representative Catalyst Systems for Amination of Aryl Bromides

Aryl Halide Amine Palladium Source (mol%) Ligand (mol%) Base (Equiv.) Solvent Yield Reference
2-bromo-6-methyl pyridine (+/-)-trans-1,2-diaminocyclohexane [Pd₂(dba)₃] (0.18 mmol) (±)-BINAP (0.35 mmol) NaOtBu (25 mmol) Toluene 60% chemspider.com
Aryl Bromides N-Aryl-4-(pyridine-3-yl)pyrimidine Dichlorobis(triphenylphosphine)Pd(II) Xantphos NaOtBu Toluene 27-82% nih.gov
5-bromo-2-methylpyridin-3-amine Arylboronic acid Pd(PPh₃)₄ (5 mol%) - K₃PO₄ (2.2 equiv.) 1,4-dioxane (B91453)/water Moderate-Good mdpi.com

Note: The final entry describes a Suzuki coupling, which is a C-C bond formation, but illustrates a common palladium catalyst system used for pyridine functionalization.

Novel Synthetic Approaches

Beyond traditional methods, novel synthetic strategies such as C–H functionalization and photoredox catalysis offer more direct and atom-economical routes for synthesizing substituted pyridines.

C–H Functionalization

A modern and efficient approach to this compound would involve the direct bromination of a 2-(dimethylamino)-3-methoxypyridine precursor. This C–H functionalization strategy avoids the need to pre-install a leaving group on the pyridine ring. Electrophilic brominating agents like N-bromosuccinimide (NBS) are well-suited for this transformation. The directing effects of the existing dimethylamino and methoxy groups would favor substitution at the C5 position. This approach has been successfully applied to similar systems, such as the bromination of a 2-methoxy-6-methylaminopyridine derivative with NBS to achieve a 96% yield. pharm.or.jp

Photoredox Catalysis

Photoredox catalysis has emerged as a powerful tool for C–H functionalization under mild conditions using visible light. nih.gov While a direct application to the synthesis of this compound has not been specifically reported, the principles of this technology are applicable. Recent studies have demonstrated that pyridine N-oxides can serve as precursors for oxygen-centered radicals under photoredox conditions. acs.orgnih.gov These radicals can act as potent hydrogen atom transfer (HAT) catalysts to generate alkyl radicals from unactivated C-H bonds, which can then engage in further reactions. chemrxiv.orgchemrxiv.org Conceptually, a photoredox-mediated strategy could be envisioned for the functionalization of the pyridine core, representing a frontier approach in the synthesis of such molecules.

Chemical Reactivity and Transformation Studies

Reactivity of the Bromine Substituent

The bromine atom on the pyridine (B92270) ring is expected to be the primary site for a variety of synthetic transformations, a common feature for halogenated aromatic and heteroaromatic compounds.

Cross-Coupling Reactions (e.g., Suzuki, Negishi, Stille Coupling)

While no specific studies on 5-Bromo-2-(dimethylamino)-3-methoxypyridine were found, the bromine atom at the 5-position of a pyridine ring is generally an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed C-C Bond Formation for Arylation and AlkylationIt is highly probable that this compound would readily participate in Suzuki, Negishi, and Stille couplings to introduce new aryl or alkyl groups at the 5-position. The electron-donating nature of the dimethylamino and methoxy (B1213986) groups would likely enhance the oxidative addition of palladium to the C-Br bond, a crucial step in the catalytic cycle. A hypothetical Suzuki coupling reaction is presented below.
Reactant 1Reactant 2Catalyst/Conditions (Hypothetical)Product (Hypothetical)
This compoundArylboronic acidPd(PPh₃)₄, base, solvent5-Aryl-2-(dimethylamino)-3-methoxypyridine
This compoundAlkylboronic acidPd catalyst, base, solvent5-Alkyl-2-(dimethylamino)-3-methoxypyridine

Nucleophilic Displacement of Bromine

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom is expected to be challenging. The pyridine ring is electron-rich due to the dimethylamino and methoxy substituents, which would disfavor the addition of a nucleophile. SNAr reactions on pyridine rings are generally more facile with electron-withdrawing groups present.

Formation of Organometallic Intermediates (e.g., Grignard, Lithiation)

The formation of a Grignard reagent by reaction with magnesium or a lithiated species through halogen-metal exchange with an organolithium reagent (e.g., n-butyllithium) is a plausible transformation. These organometallic intermediates could then be reacted with various electrophiles to introduce a wide array of substituents at the 5-position. However, the presence of other functional groups could lead to compatibility issues, and careful control of reaction conditions would be necessary.

Reactivity of the Dimethylamino Substituent

The dimethylamino group at the 2-position is a strong electron-donating group. Its primary reactivity would involve its basic character, allowing for protonation to form a pyridinium (B92312) salt. The nitrogen lone pair also makes the group nucleophilic.

Studies on similar molecules, such as 4-(dimethylamino)pyridine (DMAP), show that the exocyclic nitrogen can participate in resonance, increasing the electron density on the pyridine ring nitrogen. This enhanced nucleophilicity of the ring nitrogen is a key feature of DMAP's catalytic activity. In this compound, the dimethylamino group is at the 2-position, and its electron-donating effect will similarly influence the properties of the pyridine ring. Alkylation or other reactions at the dimethylamino nitrogen are possible, though the steric hindrance from the adjacent methoxy group and the pyridine ring itself might influence its reactivity compared to simpler dimethylaminopyridines.

Basicity and Nucleophilicity of the Amine Functionality

The 2-(dimethylamino) group significantly influences the basicity of the molecule. This group is a powerful electron-donating group (EDG) through resonance, increasing the electron density on the pyridine ring nitrogen. This enhanced electron density makes the ring nitrogen more basic compared to unsubstituted pyridine. The exocyclic nitrogen of the dimethylamino group also possesses a lone pair of electrons and can act as a base and a nucleophile, though it is generally less basic than the ring nitrogen in aminopyridines.

Table 1: Comparison of pKa Values of Pyridine and Substituted Derivatives

Compound pKa of Conjugate Acid
Pyridine 5.23
2,6-Dimethylpyridine 6.7
4-(Dimethylamino)pyridine (DMAP) 9.7

Note: These values are for analogous compounds and serve to illustrate electronic effects.

Formation of Pyridinium Salts and N-Oxides

Given the increased basicity and nucleophilicity of the pyridine ring nitrogen, this compound is expected to readily form pyridinium salts upon reaction with alkyl halides. The reaction involves the alkylation of the endocyclic nitrogen atom. For example, 2-(Dimethylamino)pyridine reacts with methyl trifluoromethanesulfonate (B1224126) to form the corresponding (2-pyridyl)-trimethylammonium trifluoromethanesulfonate salt.

Oxidation of the molecule would likely lead to the formation of an N-oxide. The ring nitrogen is the most probable site of oxidation by reagents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The resulting N-oxide can exhibit different reactivity from the parent pyridine, particularly in electrophilic substitution reactions. In studies of 4-(Dimethylamino)pyridine N-oxide, it has been shown to act as a catalyst in certain reactions. acs.org

Potential for Rearrangement or Cleavage Reactions

The substituents on the pyridine ring are generally stable under typical reaction conditions. However, under harsh conditions, cleavage reactions could occur. The C-N bond of the dimethylamino group or the C-O bond of the methoxy group could potentially be cleaved under strong acidic or reductive conditions, although such reactions are not common and would require forcing conditions. Specific rearrangement reactions for this substitution pattern are not widely documented and are generally not expected under normal laboratory conditions.

Reactivity of the Methoxy Substituent

Stability and Potential for Demethylation or Cleavage

The methoxy group is a relatively stable ether linkage. However, it can be cleaved to the corresponding hydroxypyridine (a pyridinol) using specific reagents. This demethylation is a valuable synthetic transformation. Studies have shown that methoxypyridines can be chemoselectively demethylated in the presence of other aromatic ethers like anisoles. thieme-connect.com Reagents such as L-selectride have proven effective for the nucleophilic demethylation of methoxypyridines. thieme-connect.comthieme-connect.comresearchgate.netelsevierpure.com Traditional ether-cleaving reagents like boron tribromide (BBr₃) can also be employed, often for global demethylation if other methoxy groups are present. thieme-connect.com

Electronic Influence on Pyridine Ring Reactivity

Both the 2-(dimethylamino) and 3-methoxy groups are electron-donating, activating the pyridine ring towards electrophilic aromatic substitution (EAS). The dimethylamino group is a particularly strong activating group, while the methoxy group provides moderate activation. Their combined effect makes the pyridine ring significantly more electron-rich than unsubstituted pyridine, which is typically resistant to EAS. pearson.com These activating groups direct incoming electrophiles primarily to the ortho and para positions relative to their own positions. For this specific molecule, the C4 and C6 positions are the most activated sites for electrophilic attack. Conversely, the electron-withdrawing inductive effect of the bromine atom at C5 slightly deactivates the ring.

Pyridine Ring Functionalization and Derivatization

The bromine atom at the 5-position is the most versatile handle for further functionalization of the pyridine ring. It serves as a key site for a wide array of metal-catalyzed cross-coupling reactions, allowing for the introduction of various carbon and nitrogen-based substituents. nbinno.com

Table 2: Common Cross-Coupling Reactions at the 5-Bromo Position

Reaction Name Coupling Partner Bond Formed Catalyst System (Typical)
Suzuki-Miyaura Coupling Organoboron compounds (e.g., arylboronic acids) C-C (aryl, alkyl) Pd(PPh₃)₄, K₃PO₄
Buchwald-Hartwig Amination Primary or secondary amines C-N Pd catalyst with phosphine (B1218219) ligands (e.g., XPhos), strong base (e.g., NaOtBu)
Sonogashira Coupling Terminal alkynes C-C (alkynyl) Pd catalyst, Cu(I) co-catalyst, amine base

| Heck Reaction | Alkenes | C-C (alkenyl) | Pd catalyst, base |

Suzuki-Miyaura Coupling : This reaction is extensively used to form new carbon-carbon bonds by coupling the 5-bromopyridine moiety with aryl or vinyl boronic acids or esters. mdpi.comnih.govmdpi.comresearchgate.netbeilstein-journals.orgillinois.edu This is a robust method for synthesizing biaryl compounds.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond, allowing for the synthesis of 5-aminopyridine derivatives by coupling with a variety of primary or secondary amines. wikipedia.orglibretexts.orgnih.govorganic-chemistry.orgacsgcipr.org

Other Coupling Reactions : The 5-bromo position is also amenable to other transformations such as Sonogashira coupling with terminal alkynes, Heck coupling with alkenes, and Stille coupling with organostannanes, providing access to a diverse range of complex pyridine derivatives. nbinno.com

This rich reactivity profile makes this compound a potentially valuable building block in medicinal chemistry and materials science, where precise control over molecular architecture is essential.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The pyridine ring is inherently electron-deficient compared to benzene, making it generally less reactive towards electrophiles. However, the reactivity and regioselectivity of substitution are significantly influenced by the electronic properties of the substituents on the ring.

In the case of this compound, the pyridine core is substituted with two strong electron-donating groups: a dimethylamino group (-N(CH₃)₂) at the C2 position and a methoxy group (-OCH₃) at the C3 position. Both of these groups are activating and ortho-, para-directing. The bromine atom at the C5 position is a deactivating group but is also ortho-, para-directing.

A theoretical analysis suggests that the powerful activating nature of the dimethylamino and methoxy groups would increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack than unsubstituted pyridine. The directing effects of the substituents would determine the position of substitution. However, without experimental data, the precise outcome of such reactions on this compound remains speculative. No published studies detailing specific electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, for this compound could be identified.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgunblog.fr This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at a nearby ortho position. wikipedia.orgorganic-chemistry.org

The structure of this compound contains two potential DMGs: the dimethylamino group at C2 and the methoxy group at C3. Both tertiary amine and methoxy groups are known to be effective DMGs. wikipedia.org The dimethylamino group is generally considered a more powerful DMG than the methoxy group.

Based on established principles, the dimethylamino group would direct metalation to the C3 position. However, this position is already substituted with a methoxy group. The methoxy group at C3 would direct metalation to the C2 and C4 positions. The C2 position is occupied by the dimethylamino group, leaving the C4 position as a potential site for lithiation. The interplay between these two directing groups, their relative strengths, and steric factors would determine the regioselectivity of a DoM reaction. Despite the theoretical potential for this compound to undergo DoM, a search of the scientific literature did not yield any specific reports of its application in such strategies.

Cycloaddition Reactions Involving the Pyridine Core

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful methods for the construction of cyclic systems. While the pyridine ring can participate in cycloaddition reactions, it typically requires either activation of the pyridine ring or the use of highly reactive dienophiles. The aromaticity of the pyridine ring makes it a reluctant participant in such transformations.

No evidence was found in the surveyed literature to suggest that this compound undergoes cycloaddition reactions involving its pyridine core. Such reactions are not commonly reported for simple substituted pyridines under standard conditions.

Mechanistic Investigations and Reaction Pathways

Elucidation of Reaction Mechanisms for Key Transformations

The most significant transformation for 5-Bromo-2-(dimethylamino)-3-methoxypyridine is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. This reaction provides a practical and versatile method for forming biaryl compounds. nih.gov The widely accepted mechanism for the Suzuki reaction proceeds through a catalytic cycle involving three fundamental steps: mdpi.comchemrxiv.orgresearchgate.net

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide, this compound, to a low-valent palladium(0) complex, typically ligated by phosphines (PdL₂). This step forms a square planar palladium(II) intermediate. For aryl bromides, this step is often the rate-determining step of the entire cycle. chemrxiv.orgresearchgate.net

Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center, displacing the halide. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. chemrxiv.org

Reductive Elimination: This is the final step, where the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond of the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. mdpi.comresearchgate.net

This catalytic cycle is a cornerstone of modern organic synthesis and is the principal pathway through which this compound is functionalized. nih.gov

Role of Substituent Electronic and Steric Effects on Reactivity and Regioselectivity

The reactivity of the pyridine (B92270) ring is heavily influenced by the electronic and steric properties of its substituents. In this compound, the three substituents each play a distinct role.

Electronic Effects:

-N(CH₃)₂ (dimethylamino): This is a strong electron-donating group (EDG) through resonance, increasing the electron density of the pyridine ring.

-OCH₃ (methoxy): This is also an electron-donating group through resonance, though typically weaker than the dimethylamino group.

-Br (bromo): This group is electron-withdrawing through induction but can be weakly donating through resonance.

Transition State Analysis in Catalytic and Non-Catalytic Processes

Each step in a reaction mechanism proceeds through a high-energy transition state. While specific computational data for this compound is not available, the nature of these transition states in its palladium-catalyzed reactions can be inferred from extensive studies on similar systems. chemrxiv.orgresearchgate.net

Oxidative Addition Transition State: This step involves the breaking of the C-Br bond and the formation of Pd-C and Pd-Br bonds. The transition state is thought to involve the approach of the palladium(0) complex to the C-Br bond. For aryl bromides, the transition state features a significantly elongated C-Br bond. researchgate.net

Transmetalation Transition State: The exact nature of this transition state can be complex and may involve intermediates with Pd-O-B linkages. It involves the transfer of the aryl group from the boron atom to the palladium center.

Reductive Elimination Transition State: This is typically a concerted process where the C-C bond is formed as the two organic ligands detach from the palladium center. The transition state is characterized by the simultaneous breaking of the two Pd-C bonds and the formation of the new C-C bond.

Understanding these transition states is key to rational drug design and catalyst development, as molecules that mimic the transition state can act as potent inhibitors or efficient catalysts. nih.gov

Kinetic Studies to Determine Rate-Limiting Steps and Reaction Orders

For the Suzuki-Miyaura reaction of an aryl bromide, the rate law is often found to be first-order in the aryl bromide, first-order in the catalyst, and zero-order in the boronic acid and base. This indicates that oxidative addition is the rate-limiting step, as it is the only step in the main catalytic cycle that involves the aryl bromide alone with the catalyst. chemrxiv.org

A hypothetical kinetic study for the Suzuki coupling of this compound could yield data similar to that shown in the table below, which would be used to determine the reaction order with respect to each component.

Experiment[Aryl Bromide] (M)[Boronic Acid] (M)[Pd Catalyst] (mol%)Initial Rate (M/s)
10.10.1512.0 x 10⁻⁵
20.20.1514.0 x 10⁻⁵
30.10.3012.0 x 10⁻⁵
40.10.1524.0 x 10⁻⁵

From this hypothetical data, one would deduce that the reaction is first-order in the aryl bromide, zero-order in the boronic acid, and first-order in the palladium catalyst, consistent with oxidative addition being the rate-limiting step.

Solvent and Temperature Effects on Reaction Mechanisms

Solvent and temperature are critical parameters that can profoundly impact reaction rates and mechanisms. rsc.org

Solvent Effects: In palladium-catalyzed cross-coupling reactions, the choice of solvent is crucial. rsc.org Solvents must solubilize the reactants and the catalyst while facilitating the key steps of the catalytic cycle. For Suzuki reactions, mixtures of solvents are often used, such as 1,4-dioxane (B91453) and water. mdpi.com The solvent can influence the stability of catalytic intermediates and the rate of each step. Polar aprotic solvents are common as they can support the polar intermediates and transition states involved in the mechanism.

Temperature Effects: Temperature has a significant effect on reaction kinetics. Increasing the temperature generally increases the reaction rate by providing the necessary activation energy to overcome the barrier of the rate-limiting step. researchgate.net In Suzuki couplings, reactions are often heated, with temperatures ranging from 80 °C to 100 °C, to ensure a reasonable reaction rate. mdpi.comuzh.ch However, excessively high temperatures can lead to catalyst decomposition or the formation of unwanted byproducts. The optimal temperature is a balance between achieving a high reaction rate and maintaining the stability of the catalyst and reactants. researchgate.net

Spectroscopic Characterization for Structural and Mechanistic Insights

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and three-dimensional structure of organic molecules in solution.

One-dimensional NMR experiments provide fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The two protons on the pyridine (B92270) ring are expected to appear as doublets in the aromatic region, with their specific chemical shifts influenced by the electronic effects of the bromo, dimethylamino, and methoxy (B1213986) substituents. The six protons of the dimethylamino group would likely appear as a singlet, as would the three protons of the methoxy group, both in the upfield region.

¹³C NMR: The carbon NMR spectrum would reveal signals for each of the eight unique carbon atoms in the molecule. The six carbons of the substituted pyridine ring would resonate in the downfield region, with the carbon attached to the bromine atom (C5) showing a characteristic shift. The chemical shifts of C2 and C3 would be significantly influenced by the electron-donating dimethylamino and methoxy groups, respectively. The two carbons of the dimethylamino group and the single carbon of the methoxy group would appear at higher field.

¹⁵N NMR: This technique would show two distinct signals corresponding to the pyridine ring nitrogen and the exocyclic dimethylamino nitrogen. The chemical shifts would provide insight into the hybridization and electronic environment of the nitrogen atoms, which can be useful for studying protonation or coordination events.

Predicted 1D NMR Data for 5-Bromo-2-(dimethylamino)-3-methoxypyridine

This table contains theoretical data based on structure-property relationships.

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H7.8 - 8.0dH6 (Pyridine)
¹H7.3 - 7.5dH4 (Pyridine)
¹H3.8 - 4.0s-OCH₃
¹H3.0 - 3.2s-N(CH₃)₂
¹³C155 - 160sC2 (C-N)
¹³C145 - 150sC3 (C-O)
¹³C140 - 145sC6 (C-H)
¹³C125 - 130sC4 (C-H)
¹³C110 - 115sC5 (C-Br)
¹³C55 - 60s-OCH₃
¹³C40 - 45s-N(CH₃)₂

Two-dimensional NMR experiments are essential for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. A key correlation peak would be expected between the H4 and H6 protons of the pyridine ring, confirming their positions relative to each other.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. It would definitively link the ¹H signals for H4 and H6 to their corresponding ¹³C signals (C4 and C6) and connect the methyl proton signals to their respective carbon signals.

The methoxy protons (-OCH₃) to the C3 carbon.

The dimethylamino protons (-N(CH₃)₂) to the C2 carbon.

The H4 proton to C2, C3, C5, and C6.

The H6 proton to C2, C4, and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximities between protons. It would be useful to confirm the spatial relationship of the substituents, for example, by showing a correlation between the methoxy protons and the H4 proton, or between the dimethylamino protons and the H3 position if rotation is hindered.

Predicted 2D NMR Correlations for this compound

This table contains theoretical data based on structure-property relationships.

Experiment Correlating Nuclei Inferred Information
COSYH4 ↔ H6Vicinal coupling on the pyridine ring
HMQC/HSQCH4 ↔ C4; H6 ↔ C6Direct C-H attachments
-OCH₃ (¹H) ↔ -OCH₃ (¹³C)Direct C-H attachment
-N(CH₃)₂ (¹H) ↔ -N(CH₃)₂ (¹³C)Direct C-H attachment
HMBC-OCH₃ (¹H) ↔ C3Position of methoxy group
-N(CH₃)₂ (¹H) ↔ C2Position of dimethylamino group
H4 (¹H) ↔ C2, C5, C6Connectivity around the ring
NOESY-OCH₃ (¹H) ↔ H4 (¹H)Spatial proximity of substituents

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and elemental composition, and aiding in structural elucidation.

HRMS is used to measure the mass of the molecular ion with very high precision. This allows for the unambiguous determination of the elemental formula of "this compound," which is C₈H₁₁BrN₂O. The presence of a bromine atom would be immediately apparent from the characteristic isotopic pattern, where two peaks of nearly equal intensity appear for the molecular ion, separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Predicted HRMS Data for this compound

This table contains theoretical data based on calculated exact masses.

Ion Species Molecular Formula Calculated Exact Mass (m/z)
[M(⁷⁹Br)]⁺C₈H₁₁⁷⁹BrN₂O230.0085
[M(⁸¹Br)]⁺C₈H₁₁⁸¹BrN₂O232.0065
[M(⁷⁹Br)+H]⁺C₈H₁₂⁷⁹BrN₂O231.0163
[M(⁸¹Br)+H]⁺C₈H₁₂⁸¹BrN₂O233.0143

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion, subjecting it to collision-induced dissociation, and analyzing the resulting fragment ions. This helps to piece together the molecular structure. For this compound, key fragmentation pathways would likely involve the loss of small, stable neutral molecules or radicals from the substituents. The bromine isotopic pattern would be retained in any fragment that still contains the bromine atom.

Predicted MS/MS Fragmentation Data for this compound

This table contains theoretical data based on plausible fragmentation pathways.

Parent Ion (m/z) Predicted Fragment Ion (m/z) Proposed Neutral Loss
231/233216/218•CH₃ (from -N(CH₃)₂ or -OCH₃)
231/233200/202•OCH₃
231/233187/189•N(CH₃)₂
231/233152Br

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. Key expected bands include C-H stretching vibrations for the aromatic and methyl groups, C=C and C=N stretching vibrations from the pyridine ring, C-O stretching for the methoxy group, and C-N stretching for the dimethylamino group. The region below 1000 cm⁻¹ would contain vibrations associated with the C-Br bond and various ring bending modes.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving less polarizable atoms. It would provide complementary information, especially for the vibrations of the pyridine ring skeleton. Due to different selection rules, some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Predicted Vibrational Spectroscopy Data for this compound

This table contains theoretical data based on typical group frequencies.

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Assignment
Aromatic C-H Stretch3100 - 30003100 - 3000Pyridine ring C-H
Aliphatic C-H Stretch2980 - 28502980 - 2850-OCH₃ and -N(CH₃)₂
Aromatic C=C/C=N Stretch1600 - 14501600 - 1450Pyridine ring vibrations
Asymmetric C-O-C Stretch1275 - 1200WeakMethoxy group
Symmetric C-O-C Stretch1075 - 10201075 - 1020Methoxy group
C-N Stretch1250 - 1020ModerateDimethylamino group
C-Br Stretch600 - 500StrongBromo substituent

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb photons of specific wavelengths, causing electrons to be promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed and the extent of absorption are directly related to the electronic structure of the molecule.

For an aromatic heterocyclic compound like this compound, the UV-Vis spectrum is expected to show characteristic absorption bands arising from π → π* and n → π* transitions. The pyridine ring itself, along with the auxochromic substituents—the bromine atom, the dimethylamino group, and the methoxy group—all influence the energy of these transitions and, consequently, the absorption maxima (λmax). The dimethylamino and methoxy groups, being electron-donating, are likely to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyridine, moving them to longer wavelengths.

A typical UV-Vis spectroscopic analysis of this compound would involve dissolving the compound in a suitable solvent (one that does not absorb in the region of interest, such as ethanol (B145695) or cyclohexane) and recording its absorbance across a range of wavelengths. The resulting spectrum would be a plot of absorbance versus wavelength. From this spectrum, key parameters like the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) can be determined. Molar absorptivity is a measure of how strongly the compound absorbs light at a particular wavelength and is calculated using the Beer-Lambert law.

Illustrative UV-Vis Spectroscopic Data Table for this compound

Solventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Electronic Transition
EthanolData not availableData not availableπ → π
CyclohexaneData not availableData not availablen → π

This table illustrates the type of data that would be obtained from a UV-Vis spectroscopic analysis. Specific values for this compound are not currently published.

The study of how the absorption spectrum changes with solvent polarity can also provide valuable information about the nature of the electronic transitions and the polarity of the excited state.

X-ray Crystallography for Solid-State Structural Confirmation and Conformational Analysis

For this compound, a single-crystal X-ray diffraction study would unequivocally confirm its molecular structure. It would provide precise measurements of the C-N, C-O, C-Br, and various C-C bond lengths, as well as the bond angles within the pyridine ring and its substituents. This data is crucial for validating the compound's synthesis and for understanding the electronic effects of the substituents on the geometry of the pyridine ring.

Furthermore, X-ray crystallography would reveal the molecule's conformation in the solid state. This includes the orientation of the methoxy and dimethylamino groups relative to the pyridine ring. Steric hindrance between these adjacent groups could lead to a non-planar arrangement, which would be precisely quantified by the dihedral angles determined from the crystallographic data. The analysis would also describe the packing of the molecules in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonds or π-π stacking, which can influence the physical properties of the solid.

Illustrative X-ray Crystallographic Data Table for this compound

ParameterValue
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Key Bond Lengths (Å)
C2-N(dimethylamino)Data not available
C3-O(methoxy)Data not available
C5-BrData not available
**Key Bond Angles (°) **
N(dimethylamino)-C2-C3Data not available
C2-C3-O(methoxy)Data not available

This table is a representation of the crystallographic data that would be determined. Actual experimental values for this compound have not been reported in the literature.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely employed to investigate the properties of organic molecules, including substituted pyridines. mostwiedzy.plnih.govrsc.org DFT calculations are used to determine the ground-state electronic structure of molecules by solving the Schrödinger equation based on the electron density rather than the complex many-electron wavefunction.

Geometric Optimization and Conformational Analysis

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the equilibrium geometry. This is achieved through a process called geometric optimization. For a flexible molecule like 5-Bromo-2-(dimethylamino)-3-methoxypyridine, which has rotatable bonds associated with the dimethylamino and methoxy (B1213986) groups, multiple stable conformations (conformers) may exist.

Conformational analysis involves systematically exploring the potential energy surface to identify all low-energy conformers. Theoretical studies on related molecules like 2-methoxypyridine (B126380) show that different orientations of the methoxy group relative to the pyridine (B92270) ring lead to distinct stable structures. rsc.org For this compound, the orientation of both the dimethylamino and methoxy groups would be varied to locate the global minimum energy structure. The optimized geometric parameters, such as bond lengths and angles, provide the foundation for all subsequent calculations.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This data is illustrative and represents the type of information obtained from DFT geometry optimization.)

ParameterBond/AngleCalculated Value (Å/°)
Bond LengthC5-Br1.895
Bond LengthC2-N(amino)1.370
Bond LengthC3-O(methoxy)1.365
Bond AngleC4-C5-Br119.5
Bond AngleC3-C2-N(amino)121.0
Dihedral AngleC4-C3-O-C(methyl)5.5

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP))

The electronic properties of a molecule are critical to understanding its reactivity. DFT is used to calculate several key electronic descriptors.

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. rsc.org For this compound, the electron-donating dimethylamino and methoxy groups would be expected to raise the HOMO energy, while the electron-withdrawing bromine and pyridine nitrogen would lower the LUMO energy.

Molecular Electrostatic Potential (MEP) : The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons. rsc.org Red-colored regions on an MEP map indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, negative potential would be expected around the pyridine nitrogen and oxygen atoms, while positive regions might be found near the hydrogen atoms.

Table 2: Hypothetical Electronic Properties for this compound (Note: This data is illustrative and represents the type of information obtained from DFT electronic structure analysis.)

PropertyCalculated Value (eV)
HOMO Energy-5.85
LUMO Energy-1.20
HOMO-LUMO Gap (ΔE)4.65

Reactivity Descriptors (e.g., Fukui functions, electrophilicity/nucleophilicity indices)

Global and local reactivity descriptors derived from DFT, often within the framework of Conceptual DFT, provide quantitative measures of a molecule's reactivity. rsc.org

Local Descriptors (Fukui Functions) : The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the system. It helps to identify the most reactive sites within the molecule. For instance, the site with the highest value for f+(r) is the most susceptible to nucleophilic attack, while the site with the highest f-(r) is the most prone to electrophilic attack.

For this compound, these calculations would pinpoint which of the carbon atoms on the pyridine ring are most likely to react with electrophiles or nucleophiles.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations can accurately predict various spectroscopic properties, which can be compared with experimental data to validate the computational model.

Vibrational Frequencies : The calculation of vibrational frequencies provides a theoretical infrared (IR) and Raman spectrum. This is useful for assigning experimental spectral bands to specific molecular motions (e.g., C-Br stretch, N-H bend). nih.gov

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the NMR chemical shifts (¹H and ¹³C) for a molecule. These predicted shifts can be correlated with experimental spectra to aid in structure elucidation.

Ab Initio and Semi-Empirical Methods for Electronic Properties

While DFT is highly popular, other quantum mechanical methods are also available for studying electronic properties.

Ab Initio Methods : These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation from first principles without using experimental data for parameterization. mostwiedzy.pl They can be more computationally demanding than DFT but are often used as a benchmark for accuracy.

Semi-Empirical Methods : These methods are faster than DFT and ab initio methods because they use parameters derived from experimental data to simplify the calculations. While less accurate, they are useful for studying very large molecules or for performing initial, high-throughput computational screening.

Molecular Dynamics Simulations (if relevant for intermolecular interactions or solvation effects)

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. While DFT and ab initio methods are typically used for single, isolated molecules (often simulated in a solvent continuum), MD is used to study larger systems and dynamic processes.

For this compound, MD simulations would be particularly relevant for:

Solvation Effects : Studying the explicit interactions between the solute molecule and individual solvent molecules (e.g., water or an organic solvent) to understand how the solvent structure affects the solute's conformation and properties.

Intermolecular Interactions : Simulating how multiple molecules of this compound interact with each other in a condensed phase or how the molecule might bind to a biological target like a protein active site. This is crucial for applications in materials science and drug design.

Currently, there are no specific MD simulation studies available in the literature for this compound.

Absence of Specific Computational Studies on this compound

Despite a thorough search of available scientific literature, no specific computational studies detailing the reaction pathway analysis or transition state modeling for the compound this compound were found. Therefore, the generation of scientifically accurate, detailed research findings and data tables for this specific molecule is not possible at this time.

Computational chemistry and theoretical studies are highly specific to the molecule being investigated. The electronic and steric properties imparted by the bromo, dimethylamino, and methoxy substituents on the pyridine ring create a unique system. Extrapolating data from other, even closely related, pyridine derivatives would not provide a scientifically accurate representation of the reaction pathways and transition states for this compound.

Such an analysis would typically involve quantum mechanical calculations to determine the energy profiles of potential reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. These calculations would identify the structures of transition states, intermediates, and the associated activation energies, providing a detailed mechanistic understanding.

Without dedicated computational studies on this compound, any attempt to present data on its reaction pathway analysis or transition state modeling would be speculative and would not meet the required standards of scientific accuracy. Further experimental or theoretical research is needed to elucidate these specific computational details.

Applications As a Synthetic Building Block and Reagent in Organic Chemistry Research

Precursor in the Synthesis of Complex Heterocyclic Compounds

The structure of 5-Bromo-2-(dimethylamino)-3-methoxypyridine makes it a promising starting material for the synthesis of more complex, fused heterocyclic systems. Brominated heterocycles are valuable intermediates in both nucleophilic substitution and catalytic cross-coupling reactions, which facilitates the exploration of chemical space. acs.org The bromo group at the 5-position can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. nih.gov These reactions are fundamental in creating new carbon-carbon and carbon-heteroatom bonds, which are crucial for constructing polycyclic aromatic and heteroaromatic frameworks.

For instance, a Suzuki coupling reaction could be employed to introduce a variety of aryl or heteroaryl substituents at the 5-position, leading to the formation of biaryl or hetero-biaryl structures. These structures are common motifs in pharmaceuticals and functional materials. Similarly, Sonogashira coupling would allow for the introduction of alkyne functionalities, which can then undergo further transformations, such as cyclization reactions, to form fused ring systems like furopyridines or pyrrolopyridines. ias.ac.in The synthesis of fused heterocyclic compounds is a significant area of research due to their diverse biological activities. airo.co.inlongdom.org

The dimethylamino and methoxy (B1213986) groups also play a crucial role by modulating the electronic properties of the pyridine (B92270) ring, which can influence the regioselectivity and reactivity of subsequent reactions. The synthesis of fused heterocycles often involves cyclization reactions, and the functional groups present on the pyridine ring can be modified to participate in these ring-forming steps. airo.co.in

Table 1: Potential Cross-Coupling Reactions with this compound

Reaction NameCoupling PartnerPotential Product
Suzuki CouplingArylboronic acid5-Aryl-2-(dimethylamino)-3-methoxypyridine
Stille CouplingOrganostannane5-Alkenyl/Aryl-2-(dimethylamino)-3-methoxypyridine
Heck CouplingAlkene5-Alkenyl-2-(dimethylamino)-3-methoxypyridine
Sonogashira CouplingTerminal alkyne5-Alkynyl-2-(dimethylamino)-3-methoxypyridine
Buchwald-Hartwig AminationAmine5-Amino-2-(dimethylamino)-3-methoxypyridine

Scaffold for the Development of Novel Organic Reagents and Ligands

The pyridine nucleus is a privileged scaffold in medicinal chemistry and coordination chemistry. acs.org Functionalized pyridines, particularly those with chelating groups, are widely used as ligands for transition metal catalysts. The 2-(dimethylamino)pyridine moiety in the target compound is structurally related to the well-known ligand 4-(dimethylamino)pyridine (DMAP). The nitrogen atoms of the pyridine ring and the dimethylamino group can act as a bidentate ligand, chelating to a metal center.

By modifying the 5-bromo position through cross-coupling reactions, a diverse library of ligands with tailored steric and electronic properties could be synthesized. For example, the introduction of phosphine (B1218219) groups via a coupling reaction could yield phosphine-aminopyridine ligands, which are a valuable class of ligands for various catalytic transformations. The development of new ligands is crucial for advancing the field of catalysis, enabling more efficient and selective chemical reactions. Aminopyridines are frequently used as ligands in inorganic and organometallic chemistry due to their chelating abilities. lookchem.com

Role in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms of the starting materials. beilstein-journals.orgacsgcipr.org MCRs are a cornerstone of green chemistry due to their high atom economy, reduced number of synthetic steps, and minimization of waste. bohrium.com

Utilization in Sustainable and Green Chemistry Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in The use of this compound can be envisioned in several green chemistry methodologies.

Solvent-Free Reactions: The synthesis of aminopyridine derivatives has been successfully carried out under solvent-free conditions, often accelerated by microwave irradiation. nih.govresearchgate.net These methods offer advantages such as reduced waste, shorter reaction times, and often higher yields compared to conventional methods. chemicalbook.com

Heterogeneous Catalysis: The pyridine moiety can be immobilized on a solid support to create a heterogeneous catalyst. researchgate.net This allows for easy separation of the catalyst from the reaction mixture, enabling its reuse and reducing waste. The development of recyclable and environmentally friendly catalysts is a key goal in green chemistry. researchgate.net

The application of green chemistry principles to the synthesis of pyridine derivatives is an active area of research, with a focus on developing more sustainable and efficient synthetic routes. ijarsct.co.in

Application in Material Science Research

Functionalized pyridines are important building blocks for the synthesis of advanced materials with interesting optical and electronic properties. acs.org

Monomer for Polymers: The bromo- and amino-functionalities on the pyridine ring provide handles for polymerization reactions. For example, the bromo group can be converted to other functional groups suitable for polycondensation or ring-opening polymerization reactions. The resulting polymers containing the pyridine unit in their backbone could exhibit interesting properties such as thermal stability, conductivity, or ligand-binding capabilities.

Chromophore Derivatives: The extended π-system of the pyridine ring, when appropriately substituted, can give rise to chromophoric and fluorophoric properties. nih.gov The synthesis of aminopyridines with fluorescent properties has been reported, and these molecules have potential applications as biological probes. nih.gov Through cross-coupling reactions at the bromo position, the conjugation of the system can be extended, leading to the synthesis of novel dyes and fluorescent materials. The synthesis of chromophores via multicomponent reactions is a powerful tool for generating functional π-systems. nih.gov

Exploration of Catalytic Properties (analogous to DMAP-catalyzed reactions)

4-(Dimethylamino)pyridine (DMAP) is a widely used nucleophilic catalyst for a variety of organic reactions, including acylation, esterification, and silylation. chemicalbook.comwikipedia.orgstrategian.com The high catalytic activity of DMAP is attributed to the electron-donating dimethylamino group, which increases the nucleophilicity of the pyridine nitrogen.

This compound shares the 2-(dimethylamino)pyridine substructure, which is an isomer of DMAP. While the electronic effects of the substituents at the 3- and 5-positions will modulate the basicity and nucleophilicity of the pyridine nitrogen compared to DMAP, it is plausible that this compound or its derivatives could exhibit catalytic activity in similar reactions. The development of new DMAP analogs is an active area of research, with the aim of creating catalysts with improved activity, selectivity, and recyclability. researchgate.netresearchgate.net The catalytic activity of DMAP analogs has been shown to be influenced by the conformational restriction of the dimethylamino group. researchgate.net

Future Research Directions

Development of More Efficient and Atom-Economical Synthetic Pathways

Currently, no optimized synthesis for 5-Bromo-2-(dimethylamino)-3-methoxypyridine is documented in peer-reviewed literature. Future research should prioritize the development of efficient and sustainable synthetic routes. A logical starting point would be the construction of the 2,3,5-trisubstituted pyridine (B92270) core.

Strategies could be adapted from known methods for synthesizing polysubstituted pyridines, such as:

De Novo Ring Formation: Investigating Hantzsch-type reactions or other condensation strategies using appropriately functionalized precursors could provide direct access to the pyridine skeleton. mdpi.com Modern variations of these methods offer pathways to highly substituted pyridines. nih.gov

Stepwise Functionalization of a Pre-existing Pyridine Ring: A more plausible and modular approach would involve the sequential introduction of the bromo, dimethylamino, and methoxy (B1213986) groups onto a pyridine scaffold. For instance, research could explore the regioselective functionalization of a simpler pyridine derivative. Given the directing effects of the substituents, a potential pathway could involve the bromination of a 2-(dimethylamino)-3-methoxypyridine precursor or the amination of a 5-bromo-2-chloro-3-methoxypyridine. The development of C-H bond functionalization techniques would represent a particularly atom-economical approach. nih.gov

The goal would be to establish a high-yielding, scalable, and environmentally benign synthesis that avoids costly reagents and minimizes waste.

Exploration of Novel Reactivity Modes and Functional Group Transformations

The unique arrangement of three distinct functional groups on the pyridine ring—a halogen, an electron-donating amine, and a methoxy group—suggests a rich and complex reactivity profile waiting to be explored.

Cross-Coupling Reactions: The bromine atom at the 5-position is a prime handle for palladium-catalyzed cross-coupling reactions. wikipedia.org Future work should extensively investigate its utility in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. mdpi.comrsc.org These reactions would enable the introduction of a wide array of aryl, alkyl, alkynyl, and amino substituents, generating a diverse library of novel compounds.

Transformations of the Methoxy Group: The 3-methoxy group could be a target for nucleophilic aromatic substitution, potentially allowing for its replacement with other nucleophiles under specific conditions. Protocols for the amination of methoxypyridines have been developed and could be adapted. researchgate.net

Modulation of the Dimethylamino Group: The 2-(dimethylamino) group is a strong electron-donating group that significantly influences the electronic properties of the pyridine ring. wikipedia.org Research could explore its role in directing further electrophilic substitution or its potential as an internal ligand in catalytic processes.

Design and Synthesis of Derivatives for Advanced Materials Research

The electronic properties conferred by the substituent pattern make this compound an attractive scaffold for materials science. The strong electron-donating dimethylamino group, combined with the potential for π-system extension via cross-coupling at the bromo position, could lead to materials with interesting photophysical properties.

Future research should focus on synthesizing derivatives for applications in:

Organic Electronics: Derivatives could be designed as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors. The electronic and optical properties of pyridine-derived compounds can be tuned by substitution, making them promising candidates for such applications. acs.org

Sensors and Probes: By coupling the scaffold to fluorophores or other signaling units, derivatives could be developed as chemical sensors. The pyridine nitrogen and the dimethylamino group offer potential sites for ion binding, which could modulate the electronic properties of the molecule.

Ligand Development: The pyridine nitrogen atom makes the scaffold a potential ligand for metal coordination. The synthesis of bipyridine or terpyridine analogues through coupling reactions could yield novel ligands for catalysis or supramolecular chemistry. mdpi.com

In-depth Mechanistic Studies of Under-explored Reactions

Once novel transformations involving this compound are discovered, detailed mechanistic studies will be crucial for their optimization and broader application. For instance, if palladium-catalyzed cross-coupling reactions prove successful, understanding the intricacies of the catalytic cycle would be a key objective.

This would involve:

Kinetic Analysis: Studying reaction rates to understand the influence of catalyst, ligand, base, and substrate concentrations on the reaction outcome.

Identification of Intermediates: Using spectroscopic techniques (e.g., NMR) and computational modeling to identify and characterize key intermediates in the catalytic cycle, such as oxidative addition complexes and reductive elimination precursors. illinois.edunih.govmit.edu

Elucidating Substituent Effects: Systematically investigating how the electronic interplay between the dimethylamino and methoxy groups affects the reactivity of the C-Br bond in cross-coupling reactions.

Computational Design of New Reactions and Catalysts Involving the Scaffold

Computational chemistry offers a powerful tool to accelerate the exploration of this understudied molecule. Density Functional Theory (DFT) and other computational methods can be employed to predict various properties and guide experimental efforts.

Key areas for computational investigation include:

Prediction of Physicochemical Properties: Calculating electronic properties such as HOMO/LUMO energy levels, molecular electrostatic potential, and dipole moment to predict the molecule's reactivity and potential applications in materials science. researchgate.netbohrium.com

Modeling Reaction Pathways: Simulating potential reaction mechanisms, such as the steps in a palladium-catalyzed cross-coupling cycle, to understand transition states and activation energies. This can aid in catalyst and ligand selection. nih.gov

Virtual Screening of Derivatives: Designing a virtual library of derivatives by modifying the core scaffold and computationally screening their properties for specific applications, such as their potential as ligands or their electronic absorption/emission spectra. This rational design approach can prioritize synthetic targets and streamline the discovery process.

By pursuing these interconnected research avenues, the scientific community can unlock the full potential of this compound, transforming it from a mere catalog entry into a valuable building block for innovation in synthesis, materials science, and catalysis.

Q & A

Q. Advanced

  • Catalyst Selection : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands like XPhos improves yields in Suzuki-Miyaura couplings .
  • Solvent Systems : Use toluene/water biphasic systems for hydrophobic substrates or DMF for polar reactants.
  • Temperature : Reactions at 80–100°C for 12–24 hours balance efficiency and decomposition risks.
  • Continuous Flow Chemistry : Enhances scalability and reduces catalyst loading, as shown in industrial bromopyridine syntheses .

How should contradictory biological activity data for this compound be addressed?

Q. Advanced

  • Purity Analysis : Impurities (e.g., dehalogenated byproducts) can skew results. Use HPLC-MS or GC-MS to verify >95% purity .
  • Assay Conditions : Varying pH or solvent (DMSO vs. saline) may alter solubility and activity. Standardize protocols across studies .
  • Structural Analog Testing : Compare with analogs (e.g., 5-Bromo-2-methylamino derivatives) to isolate functional group effects .

What strategies mitigate regioselectivity challenges in electrophilic substitutions of this compound?

Q. Advanced

  • Directing Groups : The methoxy group at C3 directs electrophiles to C4 or C6. Use blocking groups (e.g., silyl ethers) to redirect reactivity .
  • Low-Temperature Halogenation : Limits kinetic side products. For example, iodination at -20°C with NIS (N-iodosuccinimide) selectively targets C4 .

How does the compound’s stability vary under different storage conditions?

Q. Advanced

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation, as bromopyridines are prone to radical-mediated decomposition .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the methoxy group .

What purification methods are recommended for isolating high-purity this compound?

Q. Basic

  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) separates brominated isomers .
  • Recrystallization : Use ethanol/water mixtures to isolate crystalline product (mp ~90–95°C) .

How can computational modeling predict the compound’s interaction with biological targets?

Q. Advanced

  • Docking Simulations : Software like AutoDock Vina models binding to enzymes (e.g., kinases) by analyzing hydrogen bonds with the dimethylamino group .
  • DFT Calculations : Predict regioselectivity in reactions by analyzing electron density maps of the pyridine ring .

What challenges arise during scale-up of this compound’s synthesis, and how are they resolved?

Q. Advanced

  • Exothermic Reactions : Bromination at scale requires jacketed reactors with precise temperature control to prevent runaway reactions .
  • Waste Management : Bromine byproducts (HBr) are neutralized with aqueous NaOH before disposal .
  • Process Analytical Technology (PAT) : In-line IR spectroscopy monitors reaction progress in real-time, reducing batch failures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.